3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-8-morpholino-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21N5O3 and its molecular weight is 355.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Material Science
Morpholine derivatives, such as those explored by Chisholm et al. (2006), have been investigated for their potential in polymerization processes. Their study on the ring-opening polymerization of morpholine-2,5-dione derivatives with metal catalysts unveils the complexities of using these compounds in polymer synthesis. The findings indicate that these derivatives do not readily enter into polymerization reactions with common metal catalyst precursors, highlighting the nuanced reactivity of morpholine derivatives in material science applications (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Drug Design and Pharmacology
The structural manipulation of purine derivatives has been of interest for designing pharmacologically active molecules. For instance, new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were synthesized and evaluated for cardiovascular activity by Chłoń-Rzepa et al. (2004). Their work demonstrates the potential of purine derivatives in the development of therapeutic agents targeting cardiovascular diseases (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
Molecular Interactions and Crystallography
The study of molecular interactions within polymorphs of methylxanthines by Latosinska et al. (2014) provides a detailed analysis of how modifications in the methylation of purine rings influence intermolecular interactions. This research is crucial for understanding the pharmacological effects and crystalline properties of purine-based compounds, such as caffeine and its derivatives, offering insights into drug formulation and design (Latosinska, Latosinska, Olejniczak, Seliger, & Zagar, 2014).
Properties
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-21-15-14(16(24)20-18(21)25)23(8-7-13-5-3-2-4-6-13)17(19-15)22-9-11-26-12-10-22/h2-6H,7-12H2,1H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRSVATZPQIKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.